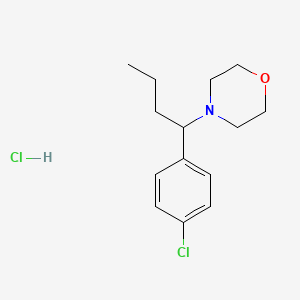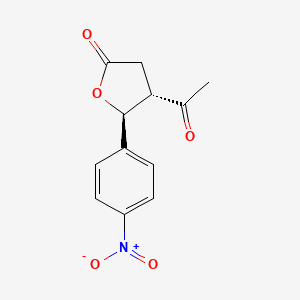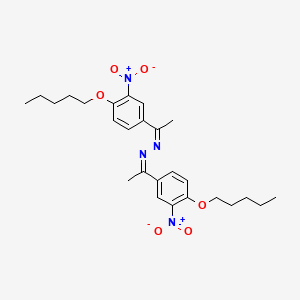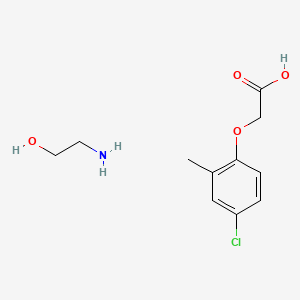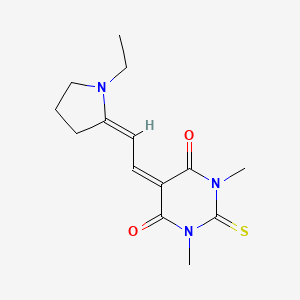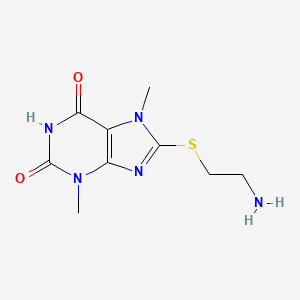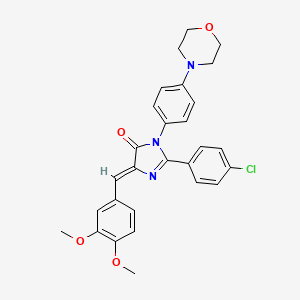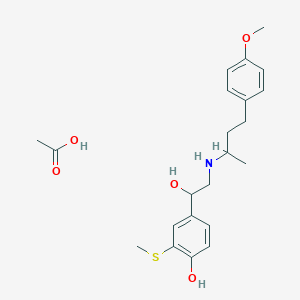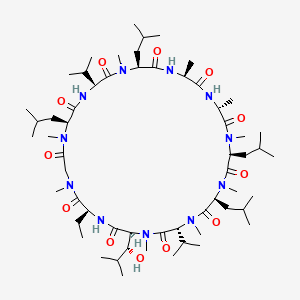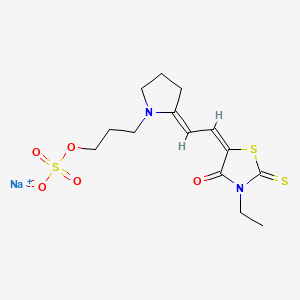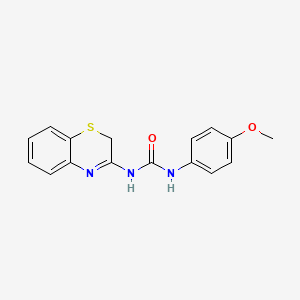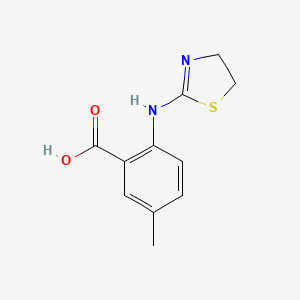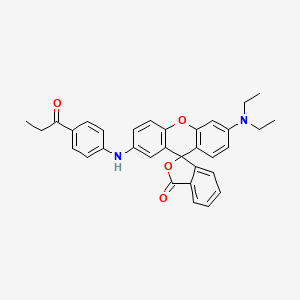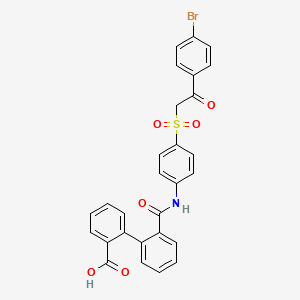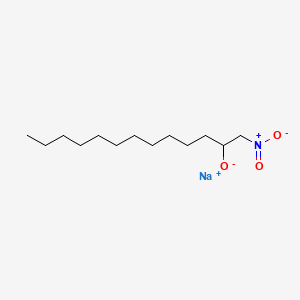
2-Tridecanol, 1-nitro-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tridecanol, 1-nitro-, sodium salt is a chemical compound with the molecular formula C13H26NNaO3. It is a sodium salt derivative of 2-Tridecanol, which is a fatty alcohol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Tridecanol, 1-nitro-, sodium salt typically involves the nitration of 2-Tridecanol followed by neutralization with sodium hydroxide. The nitration process involves the introduction of a nitro group (-NO2) into the 2-Tridecanol molecule. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The nitration reaction is carefully monitored to control the temperature and concentration of reactants. The neutralization step is also optimized to ensure complete conversion to the sodium salt form.
化学反応の分析
Types of Reactions
2-Tridecanol, 1-nitro-, sodium salt undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The alcohol group in 2-Tridecanol can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Sodium nitrite, hydrochloric acid, low temperature.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Major Products Formed
Reduction: 2-Tridecanamine, sodium salt.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Tridecanoic acid, sodium salt.
科学的研究の応用
2-Tridecanol, 1-nitro-, sodium salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of 2-Tridecanol, 1-nitro-, sodium salt involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The molecular targets and pathways involved in these effects are still under investigation, but they may include disruption of cell membranes and inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
2-Tridecanol: The parent compound, which lacks the nitro group.
2-Tridecanamine, sodium salt: The reduced form of 2-Tridecanol, 1-nitro-, sodium salt.
2-Tridecanoic acid, sodium salt: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both a nitro group and a sodium salt moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
70833-51-1 |
|---|---|
分子式 |
C13H26NNaO3 |
分子量 |
267.34 g/mol |
IUPAC名 |
sodium;1-nitrotridecan-2-olate |
InChI |
InChI=1S/C13H26NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;/h13H,2-12H2,1H3;/q-1;+1 |
InChIキー |
UGCDKPMJULWSMH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(C[N+](=O)[O-])[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


